A key chemical reaction involving CNOB is its reduction by the bacterial nitroreductase enzyme, ChrR6 [, , ]. This enzymatic reduction leads to the formation of 9-Amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB), the active and cytotoxic metabolite responsible for the therapeutic effect [, ]. CNOB exhibits fluorescence at 550 nm, while its reduced form, MCHB, fluoresces at 625 nm. This distinct shift in fluorescence upon reduction provides a valuable tool for real-time monitoring of CNOB activation and its pharmacokinetics in vitro and in vivo [, ].
CNOB itself is not cytotoxic; its efficacy relies on its bioactivation into MCHB by the enzyme ChrR6 [, ]. MCHB exerts its cytotoxic effect through various mechanisms. It binds to DNA, leading to cell cycle arrest in the S phase at non-lethal concentrations []. At lethal doses, MCHB triggers apoptosis, evidenced by Annexin V expression and activation of caspase-3 and caspase-9 []. It also localizes within the mitochondria and disrupts the mitochondrial membrane potential, contributing to its apoptotic effect [].
A notable physical property of both CNOB and its metabolite, MCHB, is their intrinsic fluorescence [, ]. CNOB emits fluorescence at 550 nm, while MCHB emits at 625 nm. This property is particularly advantageous for research as it allows for real-time visualization and quantification of CNOB activation and distribution within cells and living organisms [, ]. This inherent fluorescence eliminates the need for external labeling, simplifying the study of CNOB's pharmacokinetics and pharmacodynamics.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5